4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine
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Overview
Description
4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyacetylacetone with benzylamine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated or halogenated derivatives.
Scientific Research Applications
4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: Shares a similar pyrimidine core but lacks the ethoxy group.
5-Ethyl-6-phenylpyrimidin-2-amine: Similar structure with an ethyl group instead of a methyl group.
4-Ethoxy-6-phenylpyrimidin-2-amine: Similar structure but with different substitution patterns.
Uniqueness
4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
72675-51-5 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-ethoxy-5-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-3-17-12-9(2)11(15-13(14)16-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
DWRRALHOZOEPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1C)C2=CC=CC=C2)N |
Origin of Product |
United States |
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